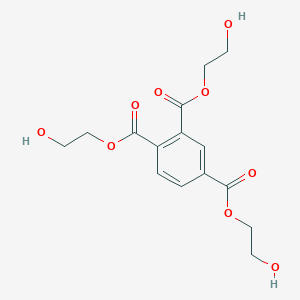

Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate was first synthesized by R. E. Schaub and C. W. Bock in 1956. Since then, it has been used extensively in scientific research due to its unique properties. THT is a tricarboxylic acid that is commonly used as a buffer in biological and biochemical experiments. It is a zwitterionic compound and has a pKa of 8.1, making it an effective buffer in the pH range of 7.0-9.2.

Wirkmechanismus

THT acts as a buffer by accepting or donating protons to maintain a stable pH. It also acts as a chelator by binding to metal ions, such as calcium and magnesium, which can interfere with biological reactions. THT stabilizes proteins and other biomolecules by preventing denaturation and aggregation.

Biochemische Und Physiologische Effekte

THT has no known direct biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research and is not classified as a hazardous substance.

Vorteile Und Einschränkungen Für Laborexperimente

THT has several advantages for use in lab experiments. It is a zwitterionic compound, which means that it does not interfere with biological reactions. It has a high buffering capacity and is effective in the pH range of 7.0-9.2. THT is also stable over a wide range of temperatures and can be stored for long periods of time. However, THT can interfere with some assays that are sensitive to metal ions, and it may not be suitable for experiments that require a specific pH range outside of its effective range.

Zukünftige Richtungen

There are several future directions for the use of THT in scientific research. One potential application is in the development of new drugs and therapies. THT has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Another potential application is in the development of new diagnostic tools. THT can be used to stabilize biomolecules for analysis, which may improve the accuracy and reliability of diagnostic tests. Finally, THT may have applications in the field of nanotechnology. Its unique properties may make it useful in the development of new materials and devices.

In conclusion, Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for the purification, characterization, and stabilization of biomolecules. THT has several advantages for use in lab experiments, but it may not be suitable for all applications. There are several future directions for the use of THT in scientific research, and its potential applications are exciting areas for further exploration.

Synthesemethoden

THT is synthesized by the reaction of trimesic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline powder. The purity of the product can be improved by recrystallization from water.

Wissenschaftliche Forschungsanwendungen

THT is widely used in scientific research as a buffer, chelator, and stabilizer. It is used in the purification and characterization of proteins, nucleic acids, and other biomolecules. THT is also used in the preparation of electrophoresis gels and as a component of cell culture media.

Eigenschaften

CAS-Nummer |

17773-18-1 |

|---|---|

Produktname |

Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |

Molekularformel |

C15H18O9 |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C15H18O9/c16-3-6-22-13(19)10-1-2-11(14(20)23-7-4-17)12(9-10)15(21)24-8-5-18/h1-2,9,16-18H,3-8H2 |

InChI-Schlüssel |

RKRLWZJUPQYOQF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |

Andere CAS-Nummern |

17773-18-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)